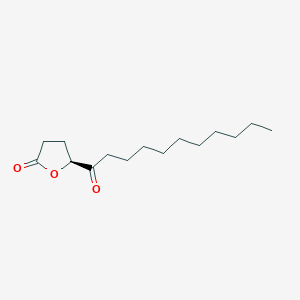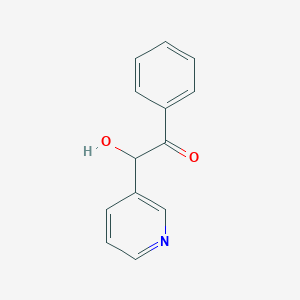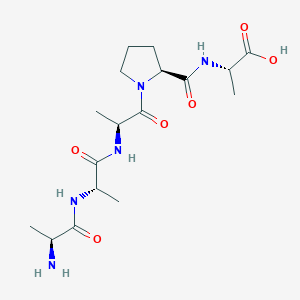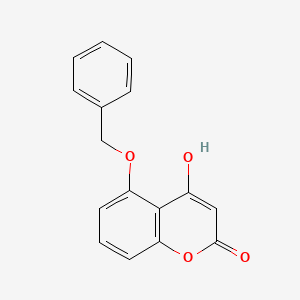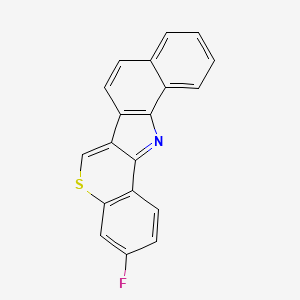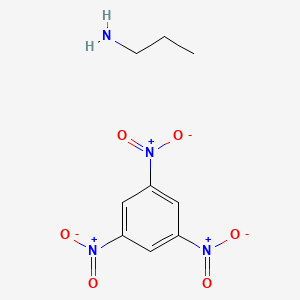
Propan-1-amine;1,3,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-1-amine;1,3,5-trinitrobenzene is a compound that combines the properties of an amine and a nitroaromatic compound The structure consists of a propan-1-amine group attached to a benzene ring substituted with three nitro groups at the 1, 3, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of methylbenzene (toluene) to form trinitrotoluene, which is then oxidized and decarboxylated to yield 1,3,5-trinitrobenzene . Another method involves the direct nitration of 1,3-dinitrobenzene with nitric acid in fuming sulfuric acid .
For the preparation of propan-1-amine, the process typically involves the reaction of 1-chloropropane with ammonia under high pressure and temperature to yield propan-1-amine.
Industrial Production Methods
Industrial production of 1,3,5-trinitrobenzene often involves the large-scale nitration of benzene derivatives using mixed acid (a combination of nitric acid and sulfuric acid) under controlled conditions to ensure safety and efficiency . The production of propan-1-amine on an industrial scale involves the catalytic hydrogenation of propionitrile.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene can yield 1,3,5-triaminobenzene, which is a precursor to phloroglucinol.
Substitution: The nitro groups on the benzene ring can be substituted by nucleophiles under specific conditions.
Propan-1-amine can undergo reactions typical of amines, such as:
Acylation: Reaction with acyl chlorides to form amides.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles and elevated temperatures.
Major Products
Aplicaciones Científicas De Investigación
Propan-1-amine;1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propan-1-amine;1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro and amine groups. The nitro groups can participate in redox reactions, while the amine group can form hydrogen bonds and interact with various biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trinitrobenzene: Similar in structure but lacks the propan-1-amine group.
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound with explosive properties.
1,3-Dinitrobenzene: Contains two nitro groups and exhibits different reactivity compared to 1,3,5-trinitrobenzene.
Uniqueness
Propan-1-amine;1,3,5-trinitrobenzene is unique due to the presence of both an amine and multiple nitro groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
56270-20-3 |
|---|---|
Fórmula molecular |
C9H12N4O6 |
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
propan-1-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.C3H9N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3-4/h1-3H;2-4H2,1H3 |
Clave InChI |
RJYKTOOMSFLNBV-UHFFFAOYSA-N |
SMILES canónico |
CCCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


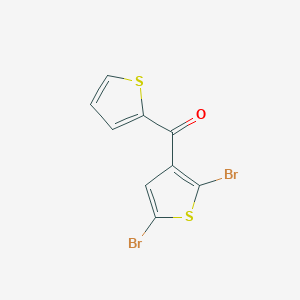
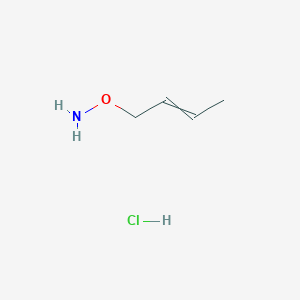

![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)
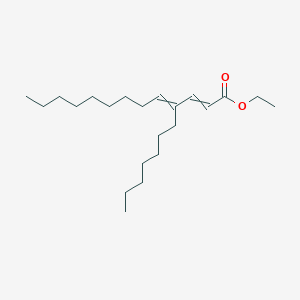
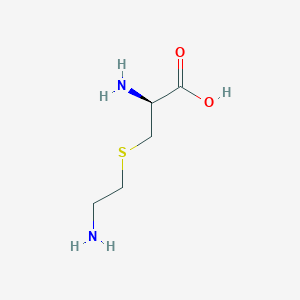
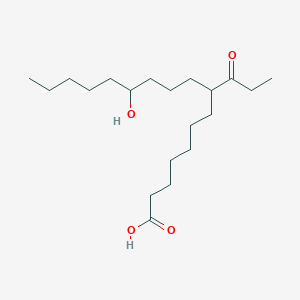
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
